molecular formula C11H22N6O4 B14653424 Tetra(methoxymethyl)melamine

Tetra(methoxymethyl)melamine

Cat. No.: B14653424
M. Wt: 302.33 g/mol
InChI Key: GDXYMSLKTXSGBS-UHFFFAOYSA-N
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Description

Tetra(methoxymethyl)melamine is a chemical compound known for its role as a crosslinking agent in various industrial applications. It is a derivative of melamine, a triazine-based compound, and is characterized by the presence of methoxymethyl groups attached to the melamine core. This compound is widely used in the production of coatings, adhesives, and rubber items due to its ability to enhance the durability and performance of these materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetra(methoxymethyl)melamine is synthesized through the reaction of melamine with formaldehyde and methanol. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Tetra(methoxymethyl)melamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Sulfuric acid, sodium hydroxide.

    Solvents: Methanol, water.

    Conditions: Acidic or basic environments, elevated temperatures for crosslinking reactions.

Major Products Formed

    Crosslinked Polymers: Used in coatings and adhesives.

    Melamine and Formaldehyde: Formed through hydrolysis reactions.

Scientific Research Applications

Tetra(methoxymethyl)melamine has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of tetra(methoxymethyl)melamine involves its ability to form crosslinked networks through the reaction of its methoxymethyl groups with other functional groups in polymers. This crosslinking enhances the mechanical properties, thermal stability, and chemical resistance of the resulting materials. The molecular targets include hydroxyl, carboxyl, and amine groups present in the polymers .

Comparison with Similar Compounds

Similar Compounds

    Hexamethoxymethylmelamine: Similar in structure but with six methoxymethyl groups.

    Tetra(butoxymethyl)glycoluril: Contains butoxymethyl groups instead of methoxymethyl groups.

    Tetra(methoxymethyl)glycoluril: Another derivative with glycoluril core

Uniqueness

Tetra(methoxymethyl)melamine is unique due to its specific balance of reactivity and stability, making it particularly suitable for applications requiring durable and high-performance materials. Its ability to form strong crosslinked networks sets it apart from other similar compounds.

Properties

Molecular Formula

C11H22N6O4

Molecular Weight

302.33 g/mol

IUPAC Name

2-N,2-N,4-N,4-N-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C11H22N6O4/c1-18-5-16(6-19-2)10-13-9(12)14-11(15-10)17(7-20-3)8-21-4/h5-8H2,1-4H3,(H2,12,13,14,15)

InChI Key

GDXYMSLKTXSGBS-UHFFFAOYSA-N

Canonical SMILES

COCN(COC)C1=NC(=NC(=N1)N)N(COC)COC

Origin of Product

United States

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